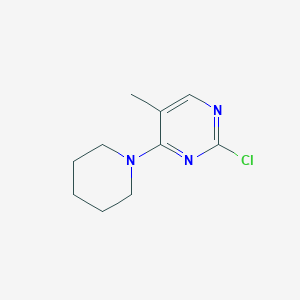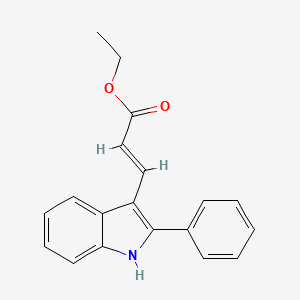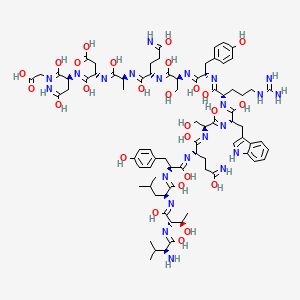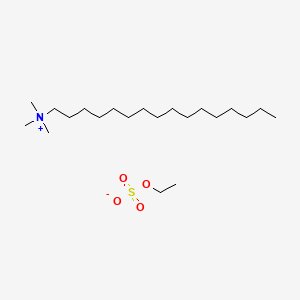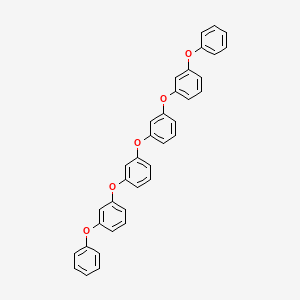
Desaroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desaroside is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desaroside typically involves the glycosylation of a steroidal aglycone with a sugar moiety. This process can be carried out using various glycosyl donors and catalysts to facilitate the reaction. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates, while catalysts such as silver triflate or boron trifluoride etherate are employed to promote the glycosylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that produce cardenolides. This extraction process typically includes steps like solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Desaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic linkage or the steroidal backbone, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Applications De Recherche Scientifique
Desaroside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: Due to its cardiotonic properties, this compound is investigated for potential therapeutic applications in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Desaroside exerts its effects primarily through the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase pump, and the pathways involved are related to calcium signaling and cardiac muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: A well-known inhibitor of the sodium-potassium ATPase pump.
Digoxin: A widely used cardiac glycoside with therapeutic applications.
Uniqueness of Desaroside
This compound is unique due to its specific glycosidic linkage and the particular structure of its steroidal aglycone. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic use.
Propriétés
Numéro CAS |
101418-20-6 |
|---|---|
Formule moléculaire |
C30H44O9 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-20,23-27,33-35H,5-10,12-14H2,1-4H3/t15?,17-,18+,19-,20?,23?,24+,25?,26?,27+,28+,29-,30+/m1/s1 |
Clé InChI |
OFHFAWOWNDPPEH-ACXZCSKNSA-N |
SMILES isomérique |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3C(=O)C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)CC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
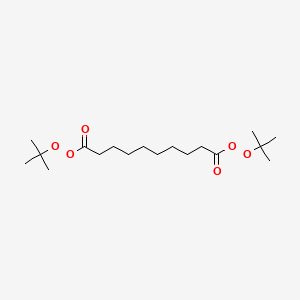
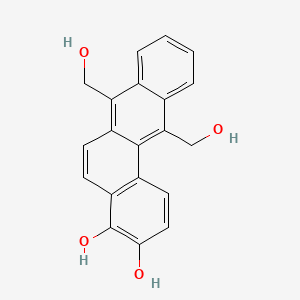
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
